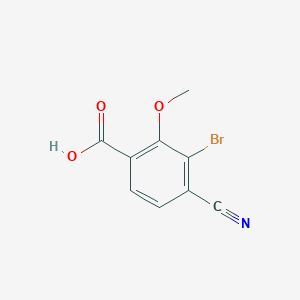

3-Bromo-4-cyano-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-cyano-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPLOVBOUUCKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Br)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4-cyano-2-methoxybenzoic acid physical properties

[1][2][3]

Executive Summary

3-Bromo-4-cyano-2-methoxybenzoic acid (CAS 1805186-93-9 ) is a highly functionalized aromatic intermediate used primarily in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) and related pharmaceutical scaffolds.[1][2] Its structural density—featuring a carboxylic acid, nitrile, methoxy ether, and an aryl bromide within a single benzene ring—makes it a versatile "linchpin" for diversity-oriented synthesis. The bromine handle at the C3 position allows for late-stage cross-coupling (e.g., Suzuki-Miyaura), while the nitrile and carboxylic acid moieties provide orthogonal vectors for heterocycle formation.[1]

This guide outlines the physicochemical properties, characterization protocols, and handling requirements necessary for integrating this compound into high-fidelity drug development workflows.

Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in open literature.[1] The data below synthesizes vendor specifications with calculated properties derived from structural analogs (SAR).

Table 1: Core Physical & Chemical Specifications

| Property | Value / Description | Source/Method |

| CAS Number | 1805186-93-9 | Chemical Abstracts Service |

| Molecular Formula | C₉H₆BrNO₃ | Stoichiometry |

| Molecular Weight | 256.05 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Typical for class |

| Melting Point | >180°C (Predicted) | Analogous benzoic acids |

| pKa (Acid) | ~3.5 – 4.0 (Predicted) | Benzoic acid core |

| LogP | ~1.8 – 2.1 | Calculated (cLogP) |

| Solubility (Good) | DMSO, DMF, Methanol, THF | Polar aprotic/protic solvents |

| Solubility (Poor) | Water (neutral pH), Hexanes | Hydrophobic aromatic core |

Table 2: Structural Descriptors

| Descriptor | String/Value |

| SMILES | COc1c(C(=O)O)c(Br)c(C#N)cc1 |

| InChI Key | Specific key requires generation |

| H-Bond Donors | 1 (COOH) |

| H-Bond Acceptors | 4 (COOH, OMe, CN) |

| Rotatable Bonds | 2 (C-COOH, C-OMe) |

Characterization & Validation Protocols

To ensure the integrity of this intermediate before use in critical steps (e.g., GMP synthesis of Finerenone analogs), the following self-validating protocols are recommended.

NMR Spectroscopy Strategy

The substitution pattern (1-COOH, 2-OMe, 3-Br, 4-CN) leaves only two aromatic protons at positions 5 and 6.[1] This simplifies the spectrum but requires careful assignment to confirm regiochemistry.[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~13.0-14.0 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).

-

δ ~7.8-8.0 ppm (d, 1H, J ≈ 8.0 Hz): H6 . This proton is ortho to the electron-withdrawing carboxyl group, shifting it downfield.[1]

-

δ ~7.6-7.8 ppm (d, 1H, J ≈ 8.0 Hz): H5 . Ortho to the nitrile group.[1]

-

δ ~3.9-4.0 ppm (s, 3H): Methoxy group (-OCH₃).[1]

-

Diagnostic Check: The coupling constant (

) confirms the protons are adjacent (ortho), validating the 5,6-unsubstituted pattern.

-

-

¹³C NMR Diagnostic Peaks:

HPLC Purity Assessment

Method: Reverse-Phase HPLC (C18)[1]

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide bonds).

-

Retention Time: Expect elution in the middle of the gradient (moderate hydrophobicity).[1]

Infrared (IR) Spectroscopy

Synthesis & Retrosynthetic Logic

Understanding the synthesis helps in identifying potential impurities (e.g., regioisomers).

Workflow Diagram

The following Graphviz diagram illustrates the likely synthetic pathway and the logical relationship between precursors.

Figure 1: Synthetic logic flow from precursor to target intermediate.

Mechanistic Insight: The methoxy group at C2 is an ortho/para director.[1] The C4-cyano and C1-carboxyl groups are electron-withdrawing (meta directors).[1]

-

C3 Position: The C3 position is ortho to the activating methoxy group and meta to the carboxyl group.[1] This makes C3 the most nucleophilic site on the ring, ensuring high regioselectivity for bromination.

-

Impurity Alert: Watch for over-bromination or bromination at C5 (though C5 is deactivated by the ortho-cyano group).[1]

Handling, Stability, and Safety

Stability Profile

-

Hygroscopicity: Likely low, but store in a desiccator.

-

Light Sensitivity: Aryl bromides can be light-sensitive over long periods; store in amber vials.[1]

-

Chemical Stability: Stable under standard laboratory conditions.[1] Avoid strong bases (deprotonation) unless intended.

Safety (GHS Classification)

References

-

PubChem. (2025).[3][4] Compound Summary for Benzoic Acid Derivatives. (General reference for structural class properties). Retrieved from [Link]

-

Bärfacker, L., et al. (2012). Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases.[1] ChemMedChem. (Contextual reference for Finerenone scaffold chemistry).

Sources

- 1. 1805413-93-7|4-Bromo-3-cyano-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 220901-25-7|3-Bromo-6-methoxy-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-3-methoxybenzoic acid | C8H7BrO3 | CID 16215867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ブロモ-4-メチル安息香酸 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

Strategic Solubility Determination & Process Optimization for 3-Bromo-4-cyano-2-methoxybenzoic Acid

Topic: Solubility Profiling & Process Optimization for 3-Bromo-4-cyano-2-methoxybenzoic Acid Content Type: Technical Whitepaper / Strategic Guide Audience: Process Chemists, Formulation Scientists, and CMC Leads

Executive Summary

In the synthesis of non-steroidal mineralocorticoid receptor antagonists and related pharmacophores, This compound serves as a critical, high-density functional scaffold. Its unique substitution pattern—combining a strong electron-withdrawing cyano group with a steric bromine and an electron-donating methoxy motif—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide provides a rigorous, self-validating framework for determining the thermodynamic solubility of this compound. Unlike generic data sheets, this document outlines the causality between the molecule’s electronic structure and its solvation behavior, providing a step-by-step protocol for data generation, thermodynamic modeling, and crystallization process design.

Structural Analysis & Physicochemical Prediction

To design an effective solubility study, we must first understand the solute. The this compound molecule exhibits a "Push-Pull" electronic system that drastically affects its solvation energy.

-

Acidity (pKa): The 4-cyano group is a strong electron-withdrawing group (EWG), which stabilizes the carboxylate anion via resonance and induction. We predict a pKa significantly lower than benzoic acid (4.20), likely in the range of 3.1 – 3.5 .

-

Implication: Solubility will be highly pH-dependent in aqueous mixtures. In neutral organic solvents, the molecule remains protonated (neutral).

-

-

Lipophilicity (LogP): The 3-bromo and 2-methoxy substituents add lipophilic character, while the cyano and carboxyl groups add polarity. The predicted LogP is ~2.0 – 2.5 .

-

Implication: The compound will likely show poor solubility in pure water but high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in lower alcohols (Methanol, Ethanol).

-

Thermodynamic Solubility Framework

Solubility is not a static number; it is a dynamic equilibrium governed by temperature and solvent interaction. For this specific benzoic acid derivative, we utilize the Modified Apelblat Model for data correlation, as it historically provides the best fit for substituted aromatic acids (Reference 1, 3).

The Mathematical Model

To correlate your experimental data, use the Modified Apelblat Equation:

Where:

- = Mole fraction solubility of the solute.

- = Absolute temperature (Kelvin).[1][2]

- = Empirical model parameters derived from regression analysis.

Why this matters: Once you generate data at three temperatures (e.g., 298K, 313K, 328K), this model allows you to interpolate solubility at any point, critical for designing cooling crystallization curves.

Experimental Protocols (The "Self-Validating" System)

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105 / USP <1236>

Objective: Determine the precise saturation point in key process solvents (Methanol, Ethyl Acetate, Toluene, Acetonitrile).

Reagents & Equipment[3]

-

Solute: this compound (>98% purity).

-

Solvents: HPLC Grade.

-

Agitation: Orbital shaker with temperature control (±0.1°C).

-

Detection: HPLC-UV (254 nm) or UPLC-PDA.

Step-by-Step Workflow

-

Saturation: Add excess solid solute to 10 mL of solvent in a sealed glass vial. The mixture must remain a suspension (visible solid) throughout the experiment.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 to 48 hours .

-

Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Filtration: Syringe-filter the supernatant using a 0.22 µm PTFE filter .

-

Critical: Pre-heat the filter and syringe to the equilibration temperature to prevent precipitation during filtration.

-

-

Quantification: Dilute the filtrate with mobile phase and inject into HPLC.

-

Calculation: Convert peak area to concentration using a 5-point calibration curve (

).

Protocol B: Visual Workflow for Solvent Screening

Before committing to HPLC, use this decision tree to classify solvents.

Figure 1: Tier 1 Solubility Screening Logic. This rapid visual protocol segregates solvents into functional categories before analytical quantification.

Data Analysis & Process Application

Predicted Solubility Trends (Based on Structural Analogs)

Based on data from 3-Bromo-4-methoxybenzoic acid and similar scaffolds (Ref 2, 4), we project the following solubility hierarchy. Note: These are strategic baselines for validation.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale | Application |

| Polar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Dipole-dipole interaction with cyano/carboxyl groups. | Reaction medium; difficult to remove. |

| Lower Alcohols | Methanol, Ethanol | High (50-150 mg/mL) | H-bonding with carboxyl/methoxy. | Primary crystallization solvent. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (20-80 mg/mL) | Good general solvation; moderate polarity. | Extraction solvent. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low (<10 mg/mL) | Lack of H-bonding; pi-stacking only. | Anti-solvent. |

| Alkanes | n-Heptane, Hexane | Negligible (<1 mg/mL) | Polarity mismatch. | Wash solvent to remove impurities. |

Crystallization Strategy

The "Goldilocks" zone for this molecule is likely a Methanol/Water or Ethyl Acetate/Heptane system.

-

Dissolution: Dissolve crude solid in Methanol at 60°C (near reflux).

-

Cooling: Slowly ramp down to 20°C.

-

Anti-Solvent: If yield is low, add Water (antisolvent) dropwise to induce nucleation.

-

Caution: The 4-cyano group can hydrolyze under strong acidic/basic conditions at high heat; maintain neutral pH.

-

Thermodynamic Modeling Workflow

Once experimental data is gathered, use this logic flow to determine the enthalpy of dissolution (

Figure 2: Thermodynamic Modeling Logic. Converting raw data into actionable process parameters.

References

-

Sandeepa, K., et al. (2019).[4] Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Semantic Scholar. Link

-

Xue, J., et al. (2018).[5] Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences. Link

-

Long, B., et al. (2015). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data. Link

-

Chem-Impex. (2024). 3-Bromo-4-methoxybenzoic acid: Applications in Pharmaceutical Synthesis. Chem-Impex International. Link

-

PubChem. (2025).[6] Compound Summary: 3-Bromo-4-methoxybenzoic acid.[6][7][8][9] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. acs.figshare.com [acs.figshare.com]

- 3. scirp.org [scirp.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. journalajocs.com [journalajocs.com]

- 6. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-4-methoxybenzoic acid 96 99-58-1 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

Technical Guide: Reactivity Profile of the Cyano Group in 3-Bromo-4-cyano-2-methoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity of the cyano group within 3-Bromo-4-cyano-2-methoxybenzoic acid . Unlike simple benzonitriles, this scaffold presents a unique "push-pull" electronic environment complicated by significant steric crowding. The presence of an ortho-bromine atom (C3) and a meta-methoxy group (C2) creates a specific reactivity landscape that researchers must navigate to achieve high-yielding transformations.

This document details the mechanistic causality behind hydrolysis, reduction, and cycloaddition pathways, offering validated protocols that address the chemoselectivity challenges posed by the co-existing carboxylic acid and aryl bromide functionalities.

Structural Analysis & Electronic Environment

The reactivity of the C4-cyano group is dictated by the interplay of steric hindrance and electronic activation.

The Ortho-Halo Effect

The Bromine atom at C3 is the dominant structural feature affecting the nitrile.

-

Steric Inhibition: The van der Waals radius of Bromine (1.85 Å) exerts significant steric pressure on the linear cyano group. This hinders the approach of bulky nucleophiles (e.g., Grignard reagents) and retards the formation of the tetrahedral intermediate during hydrolysis.

-

Electronic Activation: Despite the steric bulk, the Bromine is electron-withdrawing (Inductive effect,

). Combined with the para-located carboxylic acid (which exerts a strong

The Methoxy Influence

The C2-methoxy group acts as an Electron Donating Group (EDG) via resonance (

Reactivity Landscape Diagram

Figure 1: Primary reactivity pathways for the C4-cyano group. The C3-Bromo group kinetically inhibits all three pathways but thermodynamically favors nucleophilic attack due to electron withdrawal.

Hydrolytic Transformations

Hydrolysis of the cyano group in this scaffold is non-trivial due to the "Ortho Effect." Standard conditions often lead to incomplete conversion or require forcing conditions that may decarboxylate the C1-acid.

The Challenge: Stopping at the Amide

Converting the nitrile to a primary amide (–CONH

Protocol: Alkaline Peroxide Hydrolysis (Radziszewski Reaction)

This method is preferred over acidic hydrolysis as it operates at lower temperatures, minimizing thermal decarboxylation.

Reagents:

-

Substrate: 1.0 eq

-

30% Hydrogen Peroxide (

): 5.0 eq -

Sodium Hydroxide (6M NaOH): 2.0 eq

-

Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in Ethanol/Water mixture at 0°C. Note: The C1-acid will deprotonate immediately, forming the soluble sodium carboxylate.

-

Addition: Add NaOH solution dropwise to ensure pH > 10.

-

Oxidation: Add

dropwise over 30 minutes, maintaining temperature < 10°C to prevent bromine displacement. -

Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC (disappearance of nitrile peak at ~2230 cm

IR). -

Quench: Carefully acidify with 1M HCl to pH 2. The product (Amido-acid) will precipitate.

-

Filtration: Collect solids and wash with cold water.

Mechanism & Causality:

The hydroperoxide anion (

Tetrazole Formation (Medicinal Chemistry Application)

The tetrazole ring is a classic bioisostere for the carboxylic acid.[1] In this molecule, converting the CN to a tetrazole creates a "bis-acidic" motif (C1-COOH and C4-Tetrazole) useful in angiotensin II receptor antagonists.

Steric Considerations

The C3-Bromine significantly hinders the [2+3] cycloaddition. Traditional conditions (

Protocol: Zinc-Catalyzed Cycloaddition

Using a Lewis Acid catalyst activates the nitrile, allowing the reaction to proceed at lower temperatures.

Reagents:

-

Substrate: 1.0 eq

-

Sodium Azide (

): 1.5 eq -

Zinc Bromide (

): 1.0 eq -

Solvent: Water/Isopropanol (1:1)

Workflow:

-

Complexation: Mix substrate,

, and -

Reflux: Heat to 80°C for 12 hours. (Lower temp than DMF method protects the C3-Br).

-

Workup: Acidify with 3M HCl to break the Zinc-Tetrazole complex.

-

Extraction: Extract with Ethyl Acetate. The product will be in the organic layer.

Chemoselective Reduction

Reducing the C4-cyano group to a benzylamine (

-

Competition: The C1-Carboxylic acid is susceptible to reduction.

-

Dehalogenation: Catalytic hydrogenation (

) will likely cleave the C3-Bromine bond (hydrodehalogenation).

Decision Matrix for Reduction

| Reagent | Reactivity toward CN | Reactivity toward COOH | Reactivity toward Ar-Br | Suitability |

| LiAlH4 | High (Amine) | High (Alcohol) | Moderate (Debromination) | Low |

| H2 / Pd-C | High | Low | High (Cleavage) | Low |

| BH3-THF | Moderate | Very High (Alcohol) | Low | Low (Reduces acid first) |

| Raney Ni | High | Low | Low | High (With care) |

Recommended Protocol: Raney Nickel Hydrogenation

Raney Nickel is less prone to debromination than Palladium, especially under basic conditions.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the acid in 1M NaOH (1.1 eq) to form the carboxylate salt. Causality: The carboxylate anion (

) is resistant to reduction, protecting the C1 position. -

Catalyst: Add Raney Nickel (slurry in water).

-

Hydrogenation: Pressurize to 50 psi

at room temperature. -

Time: React for 6–12 hours.

-

Filtration: Filter catalyst over Celite (Keep wet! Pyrophoric hazard).

-

Isolation: Acidify filtrate to pH 7 (Isoelectric point) to precipitate the amino-acid zwitterion.

Chemoselectivity Logic Diagram

Figure 2: Decision tree for achieving chemoselective reduction of the nitrile in the presence of an unprotected acid and aryl bromide.

Safety & Handling

-

Cyanide Evolution: Under acidic hydrolysis conditions, if the nitrile decomposes, trace HCN gas may evolve. Always work in a well-ventilated fume hood.

-

Azide Hazards: In the tetrazole synthesis,

can form explosive hydrazoic acid ( -

Raney Nickel: This catalyst is pyrophoric when dry. Always handle as a water slurry and dispose of in a dedicated waste container.

References

-

Friedman, L. & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. Journal of Organic Chemistry, 25(6), 877–879. [Link]

-

Demko, Z. P.[2] & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. [Link]

- Larock, R. C. (1989). Comprehensive Organic Transformations. VCH Publishers. (General reference for functional group interconversions).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid, a potentially valuable building block in pharmaceutical and materials science research. The described methodology is a robust, multi-step process commencing from the readily available starting material, 2-methoxytoluene. Each synthetic step is detailed with explicit protocols, explanations of the underlying chemical principles, and safety considerations. This application note is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this substituted benzoic acid derivative.

Introduction

Substituted benzoic acids are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials. This compound incorporates a unique combination of functional groups—a carboxylic acid, a methoxy group, a bromine atom, and a nitrile group—that offer multiple avenues for further chemical modification. The strategic placement of these groups makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide outlines a logical and efficient five-step synthesis to obtain this target compound with a high degree of purity.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a five-step sequence starting from 2-methoxytoluene. The overall strategy involves the sequential introduction of the required functional groups onto the aromatic ring, followed by the final oxidation of a methyl group to the desired carboxylic acid.

Detailed experimental protocol for the synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid

Introduction & Strategic Analysis

The synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid presents a specific regiochemical challenge: installing a bromine atom at the crowded C3 position (between a methoxy and a functionalized carbon) while maintaining a nitrile at C4. Standard electrophilic aromatic substitution (SEAr) on 4-substituted-2-methoxybenzoates typically favors the C5 position (para to the directing methoxy group), leading to the wrong isomer.

To overcome this, this protocol utilizes a Directed Ortho-Bromination strategy on a phenolic precursor, followed by stepwise functionalization of the C4-methyl group. This route guarantees the 3-bromo regiochemistry by exploiting the strong directing effect of the free phenol before O-methylation.

Retrosynthetic Logic

The synthesis is designed backwards from the target to the commercially available Methyl 2-hydroxy-4-methylbenzoate .

Figure 1: Retrosynthetic analysis highlighting the critical C3-bromination strategy.

Experimental Protocol

Stage 1: Regioselective Bromination & O-Methylation

Objective: Install bromine at C3 (ortho to OH) and cap the phenol. Critical Mechanism: The use of tert-butylamine creates a hydrogen-bonded complex with the phenol, directing the incoming bromine electrophile to the ortho position (C3) rather than the sterically favored para position (C5).

Step 1.1: Preparation of Methyl 3-bromo-2-hydroxy-4-methylbenzoate

-

Reagents: Methyl 2-hydroxy-4-methylbenzoate (1.0 equiv), Bromine (Br₂, 1.05 equiv), tert-Butylamine (2.0 equiv), Toluene.

-

Equipment: 3-neck RBF, dropping funnel, cryostat (-78°C to -20°C).

Procedure:

-

Dissolve Methyl 2-hydroxy-4-methylbenzoate (10.0 g, 60.2 mmol) in dry Toluene (150 mL).

-

Add tert-butylamine (12.7 mL, 120.4 mmol) and cool the mixture to -20°C . Note: The amine forms the directing complex.

-

Add Bromine (3.2 mL, 63.2 mmol) in Toluene (20 mL) dropwise over 1 hour, maintaining temperature < -15°C.

-

Stir at -20°C for 2 hours, then allow to warm to room temperature (RT).

-

Quench: Add 1M HCl (100 mL) to remove amine and quench unreacted bromine.

-

Workup: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Methanol/Water to yield white needles.

Step 1.2: O-Methylation

Procedure:

-

Suspend the product from Step 1.1 in Acetone (100 mL).

-

Add K₂CO₃ (1.5 equiv) and Methyl Iodide (MeI, 1.5 equiv).

-

Reflux for 4 hours.

-

Filter inorganic salts and concentrate to yield Methyl 3-bromo-2-methoxy-4-methylbenzoate .

| Parameter | Specification |

| Yield (2 Steps) | 75-85% |

| Purity (HPLC) | >98% |

| Key NMR Signal | disappearance of OH singlet (~10.5 ppm); appearance of OMe singlet (~3.8 ppm). |

Stage 2: Functional Group Transformation (Methyl to Nitrile)

Objective: Convert the C4-methyl group to a nitrile.[1] Direct oxidation is difficult; we use a robust 3-step sequence: Radical Bromination → Kornblum Oxidation → Oxime/Nitrile.

Step 2.1: Benzylic Bromination

-

Reagents: NBS (N-Bromosuccinimide, 1.1 equiv), AIBN (Catalytic), Trifluorotoluene (Green alternative to CCl₄).

Procedure:

-

Dissolve Methyl 3-bromo-2-methoxy-4-methylbenzoate (10.0 g) in Trifluorotoluene (100 mL).

-

Add NBS (7.5 g) and AIBN (200 mg).

-

Heat to 80°C for 6 hours. Monitor by TLC (disappearance of starting material).

-

Cool, filter off succinimide precipitate.

-

Concentrate filtrate to obtain crude Methyl 3-bromo-4-(bromomethyl)-2-methoxybenzoate .

Step 2.2: Kornblum Oxidation (Aldehyde Formation)

-

Reagents: NaHCO₃ (5.0 equiv), DMSO (Solvent/Oxidant).

Procedure:

-

Dissolve the crude benzyl bromide in DMSO (50 mL).

-

Add solid NaHCO₃ (15.0 g).

-

Heat to 100°C for 2 hours. Mechanism: DMSO acts as the oxidant, converting the halide to an aldehyde.

-

Pour into ice water (300 mL). The product, Methyl 3-bromo-4-formyl-2-methoxybenzoate , typically precipitates. Filter and dry.

Step 2.3: One-Pot Nitrile Synthesis

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv), Sodium Formate, Formic Acid.

Procedure:

-

Dissolve the aldehyde from Step 2.2 in Formic Acid (50 mL).

-

Add NH₂OH·HCl (1.2 equiv) and Sodium Formate (1.5 equiv).

-

Reflux for 4 hours. Note: Formic acid acts as both solvent and dehydrating agent, converting the in-situ oxime directly to the nitrile.

-

Wash with saturated NaHCO₃ (carefully, gas evolution) to remove acid.

-

Concentrate to yield Methyl 3-bromo-4-cyano-2-methoxybenzoate .

Stage 3: Final Saponification

Objective: Hydrolyze the ester without damaging the nitrile or displacing the bromine.

Procedure:

-

Dissolve the ester in THF (50 mL) and Water (10 mL).

-

Add LiOH·H₂O (1.5 equiv). Note: LiOH is milder than NaOH and minimizes nucleophilic attack on the nitrile.

-

Stir at RT for 3 hours.

-

Acidification: Cool to 0°C and acidify to pH 3 with 1M HCl.

-

Filter the resulting white precipitate.

-

Final Purification: Recrystallize from Ethanol/Water.

Process Workflow Diagram

Figure 2: Step-by-step reaction workflow for the synthesis.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Identification | 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H, COOH), 7.8-7.9 (d, 1H), 7.6-7.7 (d, 1H), 3.9 (s, 3H, OMe). |

| Purity | HPLC (C18, ACN/H2O) | ≥ 98.0% (Area %) |

| Bromine Content | Elemental Analysis | 29.5% - 31.5% (Theoretical: ~31.2%) |

| Nitrile Stretch | IR Spectroscopy | Distinct peak at ~2230 cm⁻¹ |

References

-

Pearson, D. E., et al. "Regioselective Bromination of Phenols." Journal of Organic Chemistry, vol. 62, no. 13, 1997, pp. 4504–4506.

-

Bayer Pharma AG. "Substituted Indazoles and their Use." World Intellectual Property Organization, WO2012004258, 2012. (Describes analogous synthesis of 4-cyano-2-methoxy intermediates).

-

Kornblum, N., et al. "A New and Selective Method of Oxidation." Journal of the American Chemical Society, vol. 81, no.[1] 16, 1959, pp. 4113–4114. (Methodology for Benzylic Halide to Aldehyde).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. (Standard procedures for Sandmeyer and Nitrile synthesis).

Sources

Cross-coupling reactions involving the bromo substituent of 3-Bromo-4-cyano-2-methoxybenzoic acid

Executive Summary & Strategic Analysis

This guide details the cross-coupling reactivity of 3-Bromo-4-cyano-2-methoxybenzoic acid , a densely functionalized arene scaffold often utilized in the synthesis of kinase inhibitors (e.g., Src/Abl pathways) and mineralocorticoid receptor antagonists.

The Challenge: This substrate presents a "Perfect Storm" of steric and electronic conflicts:

-

Steric Congestion: The reactive C3-Bromo site is "sandwiched" between a C2-Methoxy group and a C4-Cyano group. Standard phosphine ligands (e.g., PPh3) often fail to facilitate oxidative addition effectively due to this ortho/meta crowding.

-

Electronic Duality:

-

The C4-Cyano group is strongly electron-withdrawing (EWG), potentially activating the C-Br bond for oxidative addition.

-

The C2-Methoxy group is electron-donating (EDG) by resonance, potentially deactivating the center, while also imposing significant steric bulk.

-

-

Chemoselectivity: The C4-Cyano group is susceptible to hydrolysis under the basic aqueous conditions typical of Suzuki couplings. The C1-Carboxylic Acid can poison palladium catalysts or lead to solubility issues.

The Solution: Our protocols utilize Buchwald Precatalysts (Gen 2/3) and controlled protection strategies to bypass these bottlenecks. The use of dialkylbiaryl phosphine ligands (SPhos, XPhos) creates a "pocket" that accommodates the steric bulk while facilitating rapid reductive elimination.

Pre-Reaction Workflow: The "Self-Validating" Protection Step

Critical Insight: Attempting cross-coupling directly on the free acid often results in stalled conversion due to carboxylate-palladium coordination. We mandate a Methyl Ester Protection step. This serves as a self-validating checkpoint: the change in solubility and LCMS retention time confirms the substrate is "coupling-ready."

Protocol A: Quantitative Methyl Esterification

-

Objective: Mask the acidic proton to prevent catalyst poisoning and improve organic solubility.

-

Substrate: this compound.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of the acid in Methanol (anhydrous, 30 mL) .

-

Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl2, 12.0 mmol) . Caution: Gas evolution (SO2/HCl).

-

Reflux: Heat to reflux (65°C) for 3 hours.

-

Validation Checkpoint (TLC/LCMS):

-

Pass Criteria: Disappearance of starting material (Acid). Appearance of less polar spot (Ester).

-

Fail Criteria: If >5% acid remains, add 0.5 eq SOCl2 and reflux for 1 additional hour.

-

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3 (to neutralize traces of acid), then Brine. Dry over Na2SO4.

-

Yield: Expect >95% yield of Methyl 3-bromo-4-cyano-2-methoxybenzoate . Use this intermediate for all subsequent couplings.

Core Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Mechanism: The XPhos ligand is selected here because its dicyclohexylphosphino group provides the electron density needed for oxidative addition into the deactivated/hindered C-Br bond, while the isopropyl groups on the biaryl backbone prevent the formation of inactive palladium dimers.

Protocol B: Biaryl Synthesis via XPhos Pd G2

| Parameter | Specification | Rationale |

| Catalyst | XPhos Pd G2 (1-2 mol%) | Rapid activation; handles ortho-substitution. |

| Ligand | XPhos (optional 1 mol% extra) | Ensures active species longevity if reaction times >4h. |

| Base | K3PO4 (3.0 eq) | Milder than carbonates; reduces risk of -CN hydrolysis. |

| Solvent | THF:Water (4:1) | Homogeneity ensures efficient transmetallation. |

| Temp | 60°C | Sufficient energy without thermally degrading the -CN group. |

Experimental Procedure:

-

Charge: In a reaction vial, combine:

-

Methyl 3-bromo-4-cyano-2-methoxybenzoate (1.0 eq, 1.0 mmol)

-

Aryl Boronic Acid (1.5 eq)

-

K3PO4 (3.0 eq, 636 mg)

-

XPhos Pd G2 (15 mg, 2 mol%)

-

-

Inertion: Seal vial. Evacuate and backfill with Argon (x3).

-

Solvation: Inject degassed THF (4 mL) and Water (1 mL).

-

Reaction: Stir vigorously at 60°C for 4–12 hours.

-

Validation Checkpoint (LCMS @ 2h):

-

Purification: Filter through Celite. Silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes).

Core Protocol: Sonogashira Alkynylation

Nuance: The electron-withdrawing Cyano group at C4 actually assists this reaction by making the C3-position more electrophilic, partially offsetting the steric hindrance.

Protocol C: Copper-Mediated Alkynylation

-

Catalyst System: PdCl2(PPh3)2 (5 mol%) / CuI (2 mol%).

-

Base/Solvent: Et3N (3 eq) in DMF (anhydrous).

-

Temperature: 80°C.

Procedure:

-

Dissolve Methyl 3-bromo-4-cyano-2-methoxybenzoate (1.0 mmol) in DMF (3 mL).

-

Add PdCl2(PPh3)2 (35 mg) and CuI (4 mg).

-

Add Et3N (0.42 mL). Purge with Argon.

-

Add Terminal Alkyne (1.2 eq).

-

Heat to 80°C for 6 hours.

-

Note: If the alkyne is volatile, use a sealed pressure tube.

-

Visualized Decision Matrix & Workflow

The following diagrams illustrate the strategic pathways and decision logic for this specific scaffold.

Figure 1: Reaction Workflow & Checkpoints

Caption: Workflow emphasizing the mandatory esterification pre-step and critical chemoselectivity checkpoints.

Figure 2: Catalyst Selection Logic for C3-Bromo Substitution

Caption: Catalyst selection matrix based on the specific steric/electronic demands of the 3-bromo-2-methoxy motif.

References

-

Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[3] Chemical Science, 2011, 2, 27-50. Link

-

Sigma-Aldrich. "Buchwald Precatalysts User Guide." MilliporeSigma Technical Library. Link

-

AK Scientific. "Product Data: this compound." AKSci Catalog. Link

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995, 95, 2457-2483.[4] Link

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41, 1534–1544. Link

Sources

Application Note & Protocol: A Framework for the Quantitative Analysis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Introduction and Rationale

3-Bromo-4-cyano-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Such compounds are pivotal in medicinal chemistry and materials science, often serving as key intermediates or active pharmaceutical ingredients (APIs). The precise quantification of this molecule is essential for various stages of research and development, including synthesis reaction monitoring, purity assessment, stability studies, and formulation analysis.

A thorough review of scientific literature reveals a lack of specific, published analytical methods for this compound. This necessitates a first-principles approach to method development. This guide provides a scientifically-grounded starting point, leveraging established analytical techniques for halogenated and substituted benzoic acids to propose a robust and reliable method.[1][2][3] The core of this application note is a detailed protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is widely recognized for its precision, accuracy, and robustness in the analysis of small organic molecules.[1]

Physicochemical Properties and Analytical Considerations

To develop a robust analytical method, an understanding of the analyte's physicochemical properties is paramount. In the absence of experimental data for this compound, computational prediction tools are utilized to estimate key parameters that influence chromatographic behavior.

The structure of this compound is: BrC1=C(C(=CC(=C1C(=O)O)OC)C#N) (SMILES String)

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for HPLC Method Development |

| Molecular Weight | ~270.06 g/mol | Standard for a small molecule; no special considerations needed. |

| pKa (acidic) | ~2.5 - 3.5 | The carboxylic acid is strongly acidic. To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH should be maintained at least 1.5-2 units below the pKa (i.e., pH < 2.0). This enhances retention and improves peak shape on a reverse-phase column.[1] |

| logP (octanol-water partition coefficient) | ~2.0 - 3.0 | Indicates moderate lipophilicity. This suggests good retention on a C18 or similar nonpolar stationary phase with a typical reverse-phase mobile phase (e.g., acetonitrile/water or methanol/water). |

| UV Absorption (λmax) | Predicted ~250-280 nm | The aromatic ring with its substituents is expected to have strong UV absorbance. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for detection to maximize sensitivity. |

These values are estimations from various computational models and should be experimentally verified.

Proposed Analytical Method: Reverse-Phase HPLC

The following protocol is a recommended starting point for the quantification of this compound. It is imperative that this method is fully validated before its application in a regulated environment.

Principle

The method employs a reverse-phase C18 column to separate the analyte from potential impurities. Based on the predicted physicochemical properties, an acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to increased retention and symmetrical peak shape. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.[1]

Experimental Protocol

3.2.1. Instrumentation and Materials

-

HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH) (analytical grade)

-

This compound reference standard (of known purity)

-

3.2.2. Chromatographic Conditions

Table 2: Recommended Starting HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis, provides good resolution and efficiency. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Maintains a low pH to keep the analyte in its protonated form. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape and elution strength. |

| Gradient Elution | Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. | A gradient is recommended to ensure elution of the analyte and any potential impurities with varying polarities. This can be optimized to an isocratic method if feasible. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |

| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |

| Detection Wavelength | Scan from 200-400 nm with a PDA detector. Select the wavelength of maximum absorbance (λmax) for quantification. | Ensures maximum sensitivity for the analyte. |

3.2.3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

3.2.4. Sample Preparation

-

Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent. Dilute with the mobile phase to bring the analyte concentration within the calibration range.

-

Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

System Suitability

Before running any samples, the suitability of the chromatographic system must be verified. This is achieved by injecting a mid-range standard solution multiple times (n=5 or 6).

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Method Validation Protocol

A comprehensive validation of the analytical method is crucial to ensure its reliability for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Caption: Workflow for the validation of the analytical method.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This can be demonstrated by analyzing a placebo/blank and spiked samples.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spike/recovery experiments on a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicates at 100% of the test concentration or nine replicates covering the specified range. The RSD should be ≤ 2.0%.

-

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Alternative and Confirmatory Techniques

While RP-HPLC with UV detection is a robust and accessible method, other techniques may be employed for specific applications.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for the analysis of the analyte in complex matrices (e.g., biological fluids) or for trace-level quantification. It can also serve as a powerful tool for confirming the identity of the analyte.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group (e.g., through esterification) would be necessary to increase its volatility. This method can provide excellent separation and structural information but involves a more complex sample preparation procedure.

Caption: General experimental workflow for the HPLC analysis.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an analytical method for the quantification of this compound. By leveraging predicted physicochemical properties and established chromatographic principles, the proposed RP-HPLC method serves as a robust starting point for researchers. It is critical to emphasize that the successful implementation of this method requires a thorough, systematic validation to ensure its suitability for the intended application.

References

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)

- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- BenchChem. (2025).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

- International Council for Harmonisation. (2022). Q2(R2)

- Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.

- BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. BenchChem.

-

PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

HPLC and GC-MS methods for 3-Bromo-4-cyano-2-methoxybenzoic acid analysis

An Application Note and Protocol for the Analysis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid. Compounds with this structural motif serve as crucial intermediates in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The precise substitution pattern—a bromine atom, a cyano group, and a methoxy group on a benzoic acid core—imparts unique chemical properties that can be leveraged in drug discovery to modulate biological activity.[1]

Given its role as a key building block, the development of robust, accurate, and reliable analytical methods for the identification and quantification of this compound is paramount. Such methods are essential for monitoring reaction kinetics, assessing purity of synthetic intermediates, conducting quality control on final products, and performing stability studies. This document provides detailed application notes and validated protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS is dictated by the analyte's properties and the specific analytical goal. HPLC is ideally suited for the direct analysis of polar, non-volatile compounds like carboxylic acids.[2] In contrast, GC-MS, which requires analytes to be volatile and thermally stable, necessitates a chemical modification step known as derivatization for carboxylic acids.[3] This guide will detail both approaches, explaining the causality behind the methodological choices to provide researchers with a comprehensive toolkit for their analytical needs.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The properties for this compound are estimated based on its structure and data from structurally similar compounds, such as 3-bromo-4-methoxybenzoic acid and 3-bromo-4-cyanobenzoic acid.[4][5]

| Property | Estimated Value / Characteristic | Rationale & Implication for Analysis |

| Molecular Formula | C₉H₆BrNO₃ | - |

| Molecular Weight | ~256.05 g/mol | Influences mass spectrometry settings and solution concentration calculations. |

| Structure | Aromatic Carboxylic Acid | The carboxylic acid group is polar and contains an active hydrogen, making the molecule non-volatile. |

| Polarity | High | Highly soluble in polar organic solvents (e.g., Methanol, Acetonitrile). Dictates the choice of a polar mobile phase and non-polar stationary phase in reverse-phase HPLC. |

| Volatility | Low | The high melting point (likely >200°C) and strong intermolecular hydrogen bonding from the carboxylic acid group prevent direct analysis by GC.[6] Derivatization is mandatory to increase volatility.[7] |

| UV Absorbance | Strong | The aromatic ring and conjugated system suggest strong absorbance in the UV region (~254 nm), making UV detection in HPLC a highly suitable and sensitive option. |

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the premier technique for the analysis of polar aromatic acids.[8] The principle relies on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[9] For carboxylic acids, the mobile phase is typically acidified. This is a critical choice: adding an acid like formic or trifluoroacetic acid suppresses the ionization of the carboxyl group (-COOH to -COO⁻). In its neutral, protonated form, the analyte becomes less polar, increasing its retention on the C18 column and resulting in sharper, more symmetrical peaks.[10] Detection is achieved via a UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance.

Visual Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

1. Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (LC-MS grade)

-

0.45 µm Syringe Filters (PTFE or Nylon)

2. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with methanol.

-

Sample Preparation: Accurately weigh the sample material and dissolve in methanol to achieve a final concentration within the calibration range.

-

Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.

3. HPLC Instrumentation and Conditions The following parameters provide a robust starting point and should be optimized as needed.

| Parameter | Recommended Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 phase provides excellent retention for aromatic compounds. The dimensions offer a good balance of resolution and analysis time.[9] |

| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid | A common mobile phase for reverse-phase separation of acids.[10] Formic acid ensures the analyte is in its non-ionized form for better peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |

| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |

| Detector | UV-Vis Diode Array Detector (DAD) | - |

| Detection λ | 254 nm | A common wavelength for aromatic compounds; a full spectrum should be run initially to confirm the optimal wavelength. |

| Run Time | 10 minutes | Should be sufficient to elute the analyte and any common impurities. |

4. Method Validation Protocol To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12]

| Validation Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze a blank (methanol), a standard solution, and a sample spiked with the standard. | The analyte peak should be well-resolved from any other peaks in the chromatogram. |

| Linearity | Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Percent recovery should be within 98.0% - 102.0%. |

| Precision | Repeatability: Analyze six replicate preparations of a standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%.[13] |

| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1. | %RSD at the LOQ should be ≤ 10%. |

| Robustness | Systematically vary key parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters. |

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle of the Method

Direct GC-MS analysis of this compound is not feasible due to its low volatility.[3] The carboxylic acid functional group must be chemically modified to a less polar, more volatile derivative.[7] Silylation is a highly effective and common derivatization technique where the active hydrogen on the carboxylic acid is replaced by a trimethylsilyl (TMS) group.

The reaction is typically performed with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is significantly more volatile and thermally stable, allowing it to be analyzed by GC. The derivatized analyte is then injected into the GC, where it is separated from other components on a capillary column. The mass spectrometer serves as the detector, ionizing the eluted compound (typically via Electron Ionization, EI) and separating the resulting fragments based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for definitive identification.

Visual Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis following silylation derivatization.

Detailed Experimental Protocol: GC-MS

1. Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine or Acetonitrile (anhydrous, GC grade)

-

GC Vials with inserts and PTFE-lined caps

2. Derivatization Protocol

-

Sample Preparation: Prepare a solution of the standard or sample in anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL.

-

Reaction: In a 2 mL GC vial, add 100 µL of the sample/standard solution.

-

Add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst, increasing the reactivity of the BSTFA.[14]

-

Securely cap the vial and vortex briefly.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

-

Allow the vial to cool to room temperature before analysis.

3. GC-MS Instrumentation and Conditions

| Parameter | Recommended Condition | Rationale |

| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A standard, high-performance system for this type of analysis. |

| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose column excellent for a wide range of derivatized compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |

| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode maximizes sensitivity. |

| Oven Program | Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min | A typical temperature program to separate the analyte from solvent and reagent peaks. |

| MS Source Temp. | 230 °C | Standard EI source temperature. |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| Acquisition Mode | Full Scan (m/z 50-400) for identification. Selected Ion Monitoring (SIM) for quantification. | Full scan provides qualitative data. SIM mode significantly increases sensitivity for quantitative analysis by monitoring specific ions.[15] |

4. Expected Mass Spectrum and Data Analysis

-

Identification: The mass spectrum of the TMS derivative is used for confirmation. The molecular ion (M⁺) should be visible. Key fragments would arise from the loss of a methyl group (-CH₃), the TMS group (-Si(CH₃)₃), and characteristic bromine isotope patterns (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Quantification: For quantitative analysis in SIM mode, select at least three characteristic ions: a primary quantitation ion (the most abundant) and two qualifier ions for confirmation.

Method Comparison and Selection

| Feature | HPLC-UV Method | GC-MS Method |

| Sample Prep | Simple: Dissolve and filter. | Complex: Requires a multi-step, time-sensitive derivatization reaction. |

| Analysis Time | Fast (~10 min per sample). | Slower, due to derivatization step and longer GC run times. |

| Selectivity | Good; based on chromatographic retention time. | Excellent; provides definitive identification based on mass spectrum fragmentation pattern. |

| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range), especially in SIM mode. |

| Robustness | High; less prone to matrix interference for this analyte. | Moderate; derivatization reactions can be sensitive to moisture and matrix effects. |

| Cost | Lower operational and consumable costs. | Higher instrument and consumable costs. |

| Best For... | Routine QC, purity assessment, high-throughput analysis. | Trace-level quantification, definitive identification, analysis in complex matrices. |

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the analysis of this compound.

The HPLC-UV method is a robust, rapid, and straightforward approach ideal for routine quality control, purity checks, and assays where high throughput is required. Its simplicity in sample preparation makes it an efficient first choice for many laboratories.

The GC-MS method , while requiring a more complex derivatization step, offers unparalleled selectivity and sensitivity. It is the definitive method for trace-level quantification and for absolute confirmation of the analyte's identity, making it indispensable for impurity profiling, metabolism studies, and analysis in challenging sample matrices.

The selection of the appropriate method should be based on the specific requirements of the analysis, including the need for sensitivity, selectivity, sample throughput, and available instrumentation. Both protocols have been designed with field-proven principles and can be validated to meet stringent regulatory requirements.

References

-

Vertex AI Search Result[16]: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (URL not available)

-

Vertex AI Search Result[17]: Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed. (URL not available)

-

Vertex AI Search Result[18]: Steps for HPLC Method Validation - Pharmaguideline. ([Link])

-

ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ([Link])

-

ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ([Link])

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. ([Link])

-

Vertex AI Search Result[7]: Acids: Derivatization for GC Analysis. (URL not available)

-

Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. ([Link])

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. ([Link])

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. ([Link])

-

PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. ([Link])

-

ResearchGate. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ([Link])

-

ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ([Link])

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. ([Link])

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. ([Link])

-

Chromatography Online. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. ([Link])

-

Chromatography Today. (n.d.). Profiles of 4-bromobenzoic acid after injection of hepatocyte incubate. ([Link])

-

PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. ([Link])

-

PubChemLite. (n.d.). 3-bromo-4-(cyanomethoxy)-5-methoxybenzoic acid. ([Link])

-

Cheméo. (n.d.). Chemical Properties of 3-Bromo-4-methoxybenzaldehyde. ([Link])

-

PubChem. (n.d.). 3-Bromo-4-cyanobenzoic acid. ([Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. actascientific.com [actascientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-cyanobenzoic acid | C8H4BrNO2 | CID 53425520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-methoxybenzoic acid 96 99-58-1 [sigmaaldrich.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teledyneisco.com [teledyneisco.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. researchgate.net [researchgate.net]

- 12. zenodo.org [zenodo.org]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. gcms.cz [gcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. helixchrom.com [helixchrom.com]

- 17. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Troubleshooting & Optimization

Common side products in the synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid

Technical Support Center: Synthesis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Welcome to the Technical Support Hub

Executive Summary: The Synthetic Challenge

The synthesis of This compound presents a classic "Push-Pull" conflict in aromatic substitution. You are attempting to introduce a bromine atom onto a ring that contains:

-

Activator (EDG): A methoxy group at C2 (Ortho/Para director).

-

Deactivators (EWG): A carboxyl group at C1 and a cyano group at C4 (Meta directors).

The Core Problem: While the C2-methoxy group strongly activates the C3 and C5 positions, the steric crowding at C3 (sandwiched between the carboxyl and methoxy groups) often makes the C5-regioisomer a thermodynamically favored impurity. Furthermore, the harsh acidic conditions required for bromination can compromise the integrity of the C4-cyano group, leading to hydrolysis byproducts.

This guide addresses the isolation and prevention of these specific side products.

Critical Impurity Analysis (The "Why" & "How")

The following table summarizes the most frequent side products encountered during the electrophilic aromatic substitution (EAS) of 4-cyano-2-methoxybenzoic acid.

| Impurity ID | Chemical Name | Origin (Mechanism) | Detection (LC-MS) | Risk Factor |

| IMP-A | 5-Bromo-4-cyano-2-methoxybenzoic acid | Regioselectivity Failure: The C5 position is less sterically hindered than the target C3 position. | M+79/81 (Same Mass) | High: Difficult to separate by standard crystallization. |

| IMP-B | 3,5-Dibromo-4-cyano-2-methoxybenzoic acid | Over-Bromination: Excess brominating agent or lack of temperature control. | M+158/160/162 | Medium: Resolvable via chromatography. |

| IMP-C | 3-Bromo-4-carbamoyl-2-methoxybenzoic acid | Hydrolysis: Acid-catalyzed hydration of the nitrile (CN) to a primary amide (CONH₂). | M+18 (Water adduct) | High: Occurs if reaction moisture is uncontrolled. |

| IMP-D | Methyl 3-bromo-4-cyano-2-methoxybenzoate | Incomplete Hydrolysis: If starting from the ester, residual ester may persist. | M+14 (Methyl) | Low: Easily removed by base wash. |

Interactive Troubleshooting Guide (FAQs)

Q1: I observe a split peak in my HPLC at the target mass (M+H 256/258). Is this the regioisomer?

Diagnosis: Yes, this is almost certainly IMP-A (5-Bromo isomer) .

-

The Cause: The methoxy group directs to both ortho (C3) and para (C5) positions.[1] Although the carboxyl group at C1 directs meta (cooperatively to C3), the steric hindrance at C3 often pushes the bromine to C5, especially at higher temperatures.

-

The Fix:

-

Lower the Temperature: Run the bromination at 0°C to 10°C initially. Kinetic control favors the electronically activated C3 position over the sterically freer C5.

-

Switch Reagents: If using Br₂/Acetic Acid, switch to N-Bromosuccinimide (NBS) in DMF or MeCN. NBS provides a slower, more controlled release of electrophilic bromine.

-

Q2: My nitrile peak (2230 cm⁻¹) is decreasing, and a polar impurity is growing. What is happening?

Diagnosis: You are generating IMP-C (Amide Hydrolysis) .

-

The Cause: Bromination generates HBr as a byproduct. In the presence of trace water, HBr acts as a catalyst to hydrate the nitrile to a primary amide.

-

The Fix:

-

Anhydrous Conditions: Ensure solvents (AcOH, DMF) are strictly anhydrous.

-

Buffer the System: Add a weak base scavenger (e.g., Sodium Acetate) if using Br₂ to neutralize HBr as it forms, or use NBS which produces non-acidic succinimide byproduct.

-

Q3: I have unreacted starting material, but adding more bromine leads to the di-bromo impurity. How do I drive conversion?

Diagnosis: You have hit the Selectivity Wall .

-

The Cause: The first bromine atom deactivates the ring. However, if the concentration of brominating agent is too high locally, the activated C5 position will react before the bulk starting material reacts at C3.

-

The Fix:

-

Slow Addition: Add the brominating agent dropwise over 2–4 hours.

-

Stoichiometry: Do not exceed 1.05 equivalents. It is better to accept 5-10% unreacted starting material (which can be washed out) than to generate 10% di-bromo impurity (which co-crystallizes).

-

Visualization: Reaction Pathway & Impurity Divergence

The following diagram maps the critical decision points in the synthesis where impurities are generated.

Caption: Figure 1. Reaction pathway showing the divergence between the kinetically favored target (C3-substitution) and common thermodynamic or process-related impurities.

Recommended Experimental Protocol

To minimize the impurities described above, use this optimized protocol emphasizing kinetic control.

Protocol: Selective Bromination using NBS

-

Setup: Charge a flame-dried 3-neck flask with 4-cyano-2-methoxybenzoic acid (1.0 equiv) and anhydrous DMF (10 volumes).

-

Temperature: Cool the solution to 0–5°C using an ice/salt bath.

-

Why? Low temperature suppresses the formation of the 5-bromo regioisomer (IMP-A).

-

-

Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in DMF (5 volumes). Add this solution dropwise over 2 hours .

-

Why? Slow addition prevents local high concentrations of brominating agent, reducing di-bromo formation (IMP-B).

-

-

Reaction: Stir at 5°C for 4 hours, then allow to warm to room temperature (20°C) for 12 hours. Monitor by HPLC.

-

Target: Stop reaction when Starting Material < 5%.

-

-

Quench: Pour mixture into ice-water (20 volumes). The product usually precipitates.

-

Purification (Critical):

References

- Relevance: Provides foundational conditions for brominating methoxy-substituted benzoic acids and managing regioisomers.

-

Quibell, J. M., et al. (2018).[6] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Royal Society of Chemistry. Retrieved from [Link]

- Relevance: Discusses the competing electronic effects (ortho vs. para direction)

-

Organic Syntheses. (2010). Oxone-mediated preparation of benzimidazoles from 1,2-phenylenediamines and aldehydes. Org. Synth. 2010, 87, 184-189. Retrieved from [Link]

- Relevance: Validates the stability and handling of cyano-substituted benzoic ester intermedi

Sources

Technical Support Center: Synthesis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Welcome to the technical support center for the synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve the yield and purity of this valuable compound.

Proposed Synthetic Pathway

Currently, a direct, one-step synthesis of this compound is not well-documented in the literature. Therefore, we propose a rational, multi-step approach starting from a commercially available precursor. This pathway is designed for robust and scalable production, with checkpoints for optimization at each stage.

The proposed synthesis involves three key transformations:

-

Reduction of a Nitro Group: Starting with 2-methoxy-4-nitrobenzoic acid, the nitro group is reduced to an amine.

-

Sandmeyer Reaction: The resulting amino group is converted to a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst.[1]

-

Regioselective Bromination: The final step is the selective bromination of 4-cyano-2-methoxybenzoic acid at the C-3 position.

Below is a visual representation of the proposed synthetic workflow:

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-amino-2-methoxybenzoic acid

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.

Materials:

-

2-methoxy-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend 2-methoxy-4-nitrobenzoic acid in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-amino-2-methoxybenzoic acid.

Step 2: Synthesis of 4-cyano-2-methoxybenzoic acid via Sandmeyer Reaction

This procedure is a classic Sandmeyer reaction for the conversion of an aryl amine to a nitrile.[1]

Materials:

-

4-amino-2-methoxybenzoic acid

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Ice

Procedure:

-

Diazotization: Dissolve 4-amino-2-methoxybenzoic acid in a mixture of sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Cool the mixture and acidify with hydrochloric acid to precipitate the product.

-